2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1211818-45-9
VCID: VC5543912
InChI: InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18)
SMILES: CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F
Molecular Formula: C11H14F3N3O2
Molecular Weight: 277.247

2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate

CAS No.: 1211818-45-9

Cat. No.: VC5543912

Molecular Formula: C11H14F3N3O2

Molecular Weight: 277.247

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate - 1211818-45-9

Specification

CAS No. 1211818-45-9
Molecular Formula C11H14F3N3O2
Molecular Weight 277.247
IUPAC Name 2,2,2-trifluoroethyl N-[[2-(dimethylamino)pyridin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18)
Standard InChI Key KAEVSFPPDWSINV-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound, 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, reflects its core structure:

  • A trifluoroethyl carbamate group (–O–C(=O)–NH–CH2–CF3) linked to a pyridin-3-ylmethyl backbone.

  • A dimethylamino (–N(CH3)2) substituent at the 2-position of the pyridine ring.

The molecular formula is C12H15F3N3O2, with a molecular weight of 298.26 g/mol. Key structural analogs, such as 2,2,2-trifluoroethyl N-[(pyridin-3-yl)methyl]carbamate (CAS 877825-75-7), share similarities in carbamate and pyridine motifs but lack the dimethylamino substitution . The dimethylamino group introduces electron-donating effects, potentially altering solubility, reactivity, and biological activity compared to unsubstituted analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2,2-trifluoroethyl carbamates typically involves reacting an amine-containing precursor with trifluoroethyl chloroformate or analogous reagents. For this compound, a plausible pathway includes:

  • Functionalization of Pyridine:

    • Introduction of a methylamino group at the 3-position of pyridine via nucleophilic substitution or reductive amination.

    • Subsequent dimethylation using methyl iodide or formaldehyde to form the 2-(dimethylamino)pyridin-3-ylmethyl intermediate .

  • Carbamate Formation:

    • Reaction of the amine intermediate with trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final carbamate .

A related compound, 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate (CAS 1989672-77-6), was synthesized using similar methods, achieving a purity >95% as confirmed by HPLC .

Optimization Challenges

  • Steric Hindrance: The dimethylamino group at the 2-position may hinder reaction efficiency during pyridine functionalization.

  • Solubility: The trifluoroethyl group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF or THF) for optimal synthesis .

Physicochemical Properties

Spectral Data

While experimental spectra for this specific compound are unavailable, analogs provide reference points:

  • NMR (Pyridine Derivatives):

    • Pyridin-3-yl protons resonate at δ 7.2–8.3 ppm (aromatic region).
      –CH2–NH– groups appear as triplets near δ 3.8–4.2 ppm .

  • Mass Spectrometry:

    • Molecular ion peaks ([M+H]+) for similar carbamates occur at m/z 298–337 .

Thermodynamic Properties

PropertyValueSource Analog
Melting Point85–90°C (estimated)
LogP (Partition Coefficient)1.8–2.5 (calculated)
Solubility in Water<1 mg/mL (predicted)

The dimethylamino group increases basicity (pKa ~7.5–8.5), enhancing solubility in acidic aqueous media .

Pharmacological and Industrial Applications

Biological Activity

Carbamates with pyridinylmethyl groups are explored as enzyme inhibitors or receptor modulators. For example:

  • Glycine Transporter 1 (GlyT1) Inhibition: Analogs like TP0439150 (a pyridine-carboxamide) show potent GlyT1 inhibition (IC50 <10 nM), suggesting potential for neurological disorders .

  • CETP Inhibition: Patent EP2094643B1 describes carbamate derivatives as cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular diseases .

While direct data for this compound is lacking, its structural similarity to these agents implies possible bioactivity warranting further study.

Material Science Applications

Trifluoroethyl groups confer thermal stability and chemical resistance, making such carbamates candidates for:

  • Polymer Additives: Enhancing flame retardancy or UV resistance.

  • Liquid Crystals: Modifying mesophase behavior via polar interactions .

Analytical Methods

Chromatography

  • HPLC: C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm .

  • GC-MS: Derivatization with BSTFA for volatility enhancement .

Spectroscopy

  • IR: Strong C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

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